molecular formula C10H12N2O4 B7547038 Ethyl 2-methyl-4-nitrophenylcarbamate

Ethyl 2-methyl-4-nitrophenylcarbamate

Cat. No.: B7547038
M. Wt: 224.21 g/mol
InChI Key: NSDHLUMTUJWRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-nitrophenylcarbamate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of carbamate, characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4-nitrophenylcarbamate can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

    Oxidation: Formation of 2-methyl-4-nitrobenzoic acid.

    Reduction: Formation of 2-methyl-4-aminophenylcarbamate.

    Substitution: Formation of 2-methyl-4-nitrophenylcarbamic acid.

Scientific Research Applications

Ethyl 2-methyl-4-nitrophenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-nitrophenylcarbamate exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate linkage can interact with enzymes, potentially inhibiting their activity. The compound’s structure allows it to bind to active sites of enzymes, blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-methyl-4-nitrophenylcarbamate can be compared with other carbamate derivatives such as:

  • Methyl 2-nitrophenylcarbamate
  • Ethyl 2-nitrophenylcarbamate
  • N-Ethyl-2-methyl-4-nitrosoaniline

Uniqueness: this compound is unique due to the combination of its ethyl ester, methyl, and nitro groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl N-(2-methyl-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-5-4-8(12(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHLUMTUJWRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.